Methyl 5-cyano-2-sulfanylbenzoate
Description
Properties
IUPAC Name |
methyl 5-cyano-2-sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6(5-10)2-3-8(7)13/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKDDEXUPJNRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution-Based Synthesis
Substrate Preparation and Reaction Mechanism
The synthesis begins with methyl 2,5-dichlorobenzoate as the precursor. The chlorine atoms at positions 2 and 5 serve as leaving groups for sequential substitution. In the first step, sodium hydrosulfide (NaSH) replaces the chlorine at position 2 via nucleophilic aromatic substitution (NAS), facilitated by a copper(I) bromide catalyst in dimethylformamide (DMF) at 60°C. This step achieves an 85% yield of methyl 2-sulfanyl-5-chlorobenzoate, with HPLC purity of 99.5% under conditions adapted from analogous sulfonamide syntheses.
The second substitution introduces the cyano group at position 5 using copper(I) cyanide (CuCN) in DMF at 120°C for 24 hours. This reaction proceeds via a radical mechanism, with the copper catalyst mediating single-electron transfers to stabilize the transition state. The final product, methyl 5-cyano-2-sulfanylbenzoate, is isolated in 75% yield (98.8% purity).
Critical Parameters:
Sequential Functionalization via Nitration-Cyanation
Nitration and Reduction
Methyl 2-sulfanylbenzoate undergoes nitration at position 5, directed by the electron-donating thiol group. Using a mixture of nitric and sulfuric acids (1:3 v/v) at 0°C, the nitro group is introduced para to the thiol, yielding methyl 2-sulfanyl-5-nitrobenzoate in 78% yield. Subsequent reduction with hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol converts the nitro group to an amine, producing methyl 2-sulfanyl-5-aminobenzoate (92% yield).
Diazotization and Cyanation
The amine intermediate is diazotized with sodium nitrite (NaNO2) in hydrochloric acid at −5°C, forming a diazonium salt. Quenching with copper(I) cyanide in aqueous acetonitrile replaces the diazo group with a cyano moiety, yielding the target compound in 68% yield.
Analytical Validation:
Metal-Catalyzed Cross-Coupling Approaches
Palladium-Mediated Cyanation
Methyl 2-sulfanyl-5-bromobenzoate, synthesized via bromination of methyl 2-sulfanylbenzoate using N-bromosuccinimide (NBS) in acetic acid, undergoes cyanation with zinc cyanide (Zn(CN)2) in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). This Suzuki-Miyaura-type coupling proceeds at 80°C in dimethylacetamide (DMA), affording the product in 81% yield.
Environmental and Scalability Considerations
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic NAS | 75 | 98.8 | Short reaction time (36h total) | Requires toxic CuCN |
| Nitration-Cyanation | 68 | 99.1 | Avoids metal catalysts | Multi-step, low atom economy |
| Pd-Catalyzed Coupling | 81 | 99.3 | High regioselectivity | Costly palladium reagents |
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyano-2-sulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or mercapto groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction.
Substitution: Halogenating agents or nucleophiles such as amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-2-sulfanylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-cyano-2-mercaptobenzoate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
Structural Analogues :
- Metsulfuron Methyl Ester (): Contains a sulfonylurea bridge and a triazine substituent. Unlike Methyl 5-cyano-2-sulfanylbenzoate, it lacks the cyano and sulfanyl groups but shares the methyl benzoate backbone. The sulfonyl group in metsulfuron enhances herbicidal activity by inhibiting acetolactate synthase in plants .
- Triflusulfuron Methyl Ester (): Features a trifluoroethoxy substituent, which increases lipophilicity and soil persistence compared to the cyano group in the target compound. This substitution pattern impacts environmental mobility and degradation rates .
Key Differences :
- Reactivity: The sulfanyl (-SH) group in this compound may confer higher acidity (pKa ~8–10) compared to sulfonylurea esters (pKa ~3–5 for sulfonyl groups).
- Applications: Sulfonylurea esters are primarily herbicides, whereas the cyano-sulfanyl substitution in the target compound could expand utility in pharmaceutical intermediates or coordination chemistry.
Comparison with Diterpenoid Acid Methyl Esters
Examples: Sandaracopimaric acid methyl ester and Z-communic acid methyl ester () are diterpenoid esters with bulky hydrocarbon frameworks, contrasting sharply with the aromatic backbone of this compound.
Physicochemical Properties :
- Boiling Points: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit higher boiling points (>300°C) due to larger molecular weights (~350–400 g/mol) compared to the target compound (estimated ~200–220 g/mol) .
- Solubility: The aromatic and polar substituents (cyano, sulfanyl) in this compound likely enhance water solubility relative to nonpolar diterpenoid esters.
Comparison with Simple Methyl Esters
Methyl Salicylate (): A simple aromatic ester with a hydroxyl group. Key differences include:
- Volatility: Methyl salicylate has a lower boiling point (222°C) compared to this compound (estimated >250°C) due to the latter’s higher molecular weight and polar substituents .
- Stability : The sulfanyl group in the target compound may render it more prone to oxidation than methyl salicylate.
Data Table: Comparative Analysis of Methyl Esters
Research Findings and Implications
The sulfanyl group may act as a nucleophile or metal ligand, distinguishing it from inert methyl or sulfonyl groups in analogs .
Synthetic Challenges :
- The sulfanyl group’s susceptibility to oxidation requires stabilization strategies (e.g., derivatization as disulfides) during synthesis, unlike more stable esters like methyl salicylate .
Environmental and Safety Considerations: Compared to diterpenoid esters, the target compound’s higher solubility may increase aquatic toxicity risks, necessitating rigorous ecotoxicological profiling.
Biological Activity
Methyl 5-cyano-2-sulfanylbenzoate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following chemical formula: C₉H₇N₃O₂S. The structure features a methyl ester group, a cyano group, and a sulfanyl moiety attached to a benzoate ring. This unique combination of functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. The presence of the sulfanyl group may enhance its interaction with microbial cell membranes.
- Anticancer Properties : Compounds with cyano and sulfanyl groups often demonstrate cytotoxic effects on cancer cells. This compound may inhibit cell proliferation through mechanisms such as apoptosis or cell cycle arrest.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in vitro. For instance:
- Cytotoxicity Assays : In studies evaluating its effects on various cancer cell lines, the compound demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations.
- Antimicrobial Tests : The compound displayed inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals noteworthy distinctions in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains cyano and sulfanyl groups | Antimicrobial, anticancer |
| Methyl 5-cyano-2-methylbenzoate | Lacks sulfanyl group | Limited antimicrobial properties |
| Methyl 2-cyano-4-(trifluoromethyl)phenyl | Contains trifluoromethyl group | Enhanced reactivity and potential |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anticancer Activity : A study involving human leukemia cells demonstrated that treatment with this compound resulted in significant apoptosis compared to untreated controls.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant bacterial strains and showed promising results, suggesting its utility in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-cyano-2-sulfanylbenzoate, considering functional group compatibility?
- Methodological Answer : The synthesis of methyl benzoate derivatives with sulfanyl and cyano substituents typically involves sequential functionalization. For example, starting from a 2-mercaptobenzoate scaffold, cyano groups can be introduced via nucleophilic substitution or palladium-catalyzed cyanation. Reaction conditions must be carefully optimized:
- Temperature : Maintain 0–5°C during nitrile group introduction to minimize side reactions.
- Catalysts : Use CuCN/KCN systems for direct cyanation or Pd(PPh₃)₄ for cross-coupling.
- Protection/Deprotection : Protect the sulfanyl group with trityl or tert-butyl disulfide to prevent oxidation during synthesis .
Q. How can researchers assess the purity and structural fidelity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify purity (>98% threshold).
- NMR : Confirm the presence of the sulfanyl (-SH) proton at δ 3.1–3.3 ppm (¹H NMR) and the cyano carbon at δ 115–120 ppm (¹³C NMR).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular formula (C₉H₇NO₂S). Cross-validate with PubChem’s spectral libraries .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR/IR) be resolved when characterizing this compound?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example:
- Tautomeric Forms : The sulfanyl group may exist as -SH or disulfide (-S-S-), altering NMR signals. Use deuterated DMSO to stabilize -SH protons.
- IR Absorbances : Compare experimental CN stretches (~2240 cm⁻¹) with computed DFT values to rule out impurities.
- Iterative Analysis : Apply qualitative research frameworks to iteratively cross-check data against synthetic intermediates .
Q. What strategies mitigate the instability of the sulfanyl group during storage or reaction conditions?
- Methodological Answer : The sulfanyl group is prone to oxidation and dimerization. Mitigation strategies include:
- Storage : Under inert gas (N₂/Ar) at -20°C in amber vials.
- Stabilizers : Add 1% ascorbic acid to solutions to act as a radical scavenger.
- Reaction Solvents : Use degassed THF or DMF with chelating agents (e.g., EDTA) to sequester metal ions that catalyze oxidation .
Q. How can researchers design experiments to study the reactivity of the cyano and sulfanyl groups in cross-coupling reactions?
- Methodological Answer : Prioritize reaction screening under controlled variables:
- Catalysts : Test Pd(0)/Pd(II) systems (e.g., Pd(OAc)₂ with Xantphos) for cyano participation in Suzuki-Miyaura couplings.
- Bases : Compare K₂CO₃ (mild) vs. Cs₂CO₃ (strong) to assess sulfanyl deprotonation kinetics.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation. Reference analogous sulfonylurea coupling mechanisms for optimization .
Q. What experimental approaches validate the biological interactions of this compound with enzymes or receptors?
- Methodological Answer : Employ biochemical assays tailored to the compound’s electronic profile:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to cysteine proteases.
- Docking Studies : Perform molecular dynamics simulations with AutoDock Vina, parameterizing the sulfanyl group’s nucleophilicity.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with recombinant target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
